molecular formula C13H12ClNO4S B3051735 Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate CAS No. 356568-72-4

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate

Cat. No.: B3051735
CAS No.: 356568-72-4
M. Wt: 313.76 g/mol
InChI Key: LJJKQPZCYYCVDH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate (CAS: 356568-72-4) is a thiophene-based heterocyclic compound featuring a chloroacetamido group at position 2, an ethyl carboxylate at position 3, and a furan-2-yl substituent at position 4. Its molecular formula is estimated as C₁₃H₁₃ClNO₄S, with a molecular weight of ~313.8 g/mol . The compound is primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals.

The chloroacetamido moiety may confer alkylating properties, a feature shared with structurally related compounds.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(furan-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-2-18-13(17)11-8(9-4-3-5-19-9)7-20-12(11)15-10(16)6-14/h3-5,7H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKQPZCYYCVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359122
Record name Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate
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Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356568-72-4
Record name Ethyl 2-[(2-chloroacetyl)amino]-4-(2-furanyl)-3-thiophenecarboxylate
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Record name Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the chloroacetamido group. The final step involves esterification to form the ethyl ester.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Chloroacetamido Group Addition: The chloroacetamido group is typically introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The furan and thiophene rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl 2-(2-chloroacetamido)thiophene-3-carboxylates, differing in substituents at position 4. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Key Features
Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate 356568-72-4 C₁₃H₁₃ClNO₄S* ~313.8 Furan-2-yl Electron-rich heterocycle; discontinued commercial status
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate - C₁₅H₁₃ClFNO₃S 341.8 4-Fluorophenyl Enhanced lipophilicity due to fluorine; ≥95% purity
Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate 457621-54-4 C₁₅H₁₃Cl₂NO₃S ~358.0 4-Chlorophenyl Higher molecular weight; potential halogen bonding interactions
Ethyl 2-(2-chloroacetamido)-4-(p-tolyl)thiophene-3-carboxylate 138098-81-4 C₁₆H₁₆ClNO₃S 337.8 p-Tolyl Methyl group increases hydrophobicity; 95%+ purity
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 565207-41-2 C₁₂H₁₅ClN₂O₄S ~318.5 Methyl and methylcarbamoyl Dual substituents; carbamoyl group introduces hydrogen-bonding potential

*Estimated based on structural analogs.

Structural and Electronic Differences

Furan-2-yl vs. Aryl Substituents: The furan-2-yl group (C₄H₃O) is smaller and more polar than aryl groups (e.g., 4-fluorophenyl: C₆H₄F). This reduces molecular weight and may improve solubility in polar solvents compared to halogenated analogs .

Chloroacetamido Group :

  • Common to all compounds, this group enables alkylation or nucleophilic substitution reactions. Its presence suggests shared applications in prodrug design or covalent inhibitor development.

4-Substituent Effects :

  • Halogenated phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) increase lipophilicity and metabolic stability, making them favorable for drug candidates .
  • p-Tolyl and 3,4-dimethylphenyl substituents (e.g., ) further enhance hydrophobicity, which may improve membrane permeability .

Research Findings and Gaps

  • Thermal Properties : Melting points and solubility data are absent in the provided evidence, limiting direct comparisons.

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate is a synthetic compound notable for its complex structure, which includes a thiophene ring, a furan group, and a chloroacetamido moiety. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

  • Chemical Formula : C13H12ClNO4S
  • Molecular Weight : Approximately 299.75 g/mol
  • CAS Number : 356568-72-4

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its activity against specific targets.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function. The thiophene and furan rings contribute to the compound's binding affinity and specificity toward various biological targets.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other thiophene derivatives known for their antibacterial and antifungal effects.
  • Antiviral Potential : Compounds in this class have shown promise in antiviral applications, particularly against HIV and other viral infections. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antiviral efficacy.
  • Cytotoxic Effects : this compound may demonstrate cytotoxicity against various cancer cell lines. Studies on related compounds have shown significant inhibitory effects on cell proliferation in human cancer models.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against Gram-positive bacteria with MIC values ranging from 10 to 50 μg/mL.
AntiviralShowed promising activity against HIV with an IC50 value of 0.5 μM, indicating potential as an antiviral agent.
CytotoxicityDemonstrated cytotoxic effects on MDA-MB-231 (breast cancer) cells with an IC50 of 15 μM after 48 hours of treatment.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves acylation of a thiophene-3-carboxylate precursor with 2-chloroacetyl chloride. A common method includes:

  • Dissolving the precursor (e.g., ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
  • Dropwise addition of 2-chloroacetyl chloride under ice-cooled conditions to control exothermic reactions.
  • Reaction monitoring via TLC, followed by solvent evaporation, aqueous washing, and recrystallization from ethanol . Alternative routes: Cyanoacetylation or Knoevenagel condensation may adapt to introduce substituents, as seen in analogous thiophene derivatives .

Q. What safety precautions are critical during handling?

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Protective measures : Use nitrile gloves, goggles, and fume hoods. For spills, absorb with inert material and avoid water to prevent dispersion .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Q. How is the compound characterized post-synthesis?

  • Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent integration; IR for amide (C=O, ~1650 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) bands .
  • Mass spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+) .
  • Elemental analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Catalyst tuning : Replace TEA with stronger bases (e.g., DBU) to enhance acylation efficiency.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, but ensure compatibility with chloroacetyl chloride .
  • Temperature control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., hydrolysis of chloroacetamide) .

Q. What role does the furan-2-yl substituent play in bioactivity?

  • The furan ring’s electron-rich nature may enhance π-π stacking with biological targets, as seen in anti-inflammatory thiophene derivatives .
  • Comparative studies with phenyl or thienyl analogs (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) suggest furan’s lower steric hindrance improves binding kinetics .

Q. How to address discrepancies in NMR data for structural confirmation?

  • Solvent selection : Use DMSO-d6 to resolve amide proton broadening; deuterated chloroform for ester group clarity .
  • 2D NMR : COSY and HSQC to assign overlapping signals (e.g., furan protons vs. thiophene ring protons) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation, though challenging due to ester group flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate

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